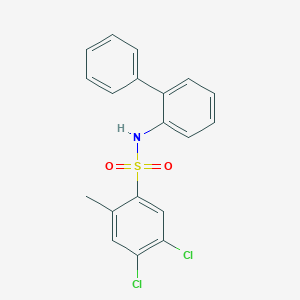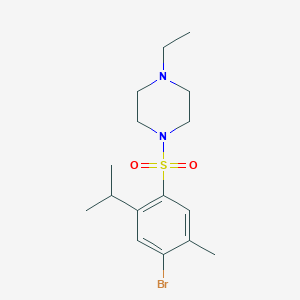
(2-Acetamido-4-chlorophenyl) 4-methoxynaphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Acetamido-4-chlorophenyl) 4-methoxynaphthalene-1-sulfonate is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields. This compound is also known as N-(4-chloro-2-naphthyl)-2-acetamido-4-methoxybenzenesulfonamide or simply as 4-CN.
Mechanism of Action
The mechanism of action of (2-Acetamido-4-chlorophenyl) 4-methoxynaphthalene-1-sulfonate is not fully understood, but it is believed to involve the binding of the compound to the active site of the target enzyme or protein. This binding can lead to the inhibition of the enzyme or protein activity, which can have various downstream effects depending on the specific target.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Acetamido-4-chlorophenyl) 4-methoxynaphthalene-1-sulfonate are dependent on the specific target enzyme or protein that is inhibited. For example, the inhibition of carbonic anhydrase IX by 4-CN can lead to the selective killing of cancer cells, while the inhibition of other enzymes or proteins may have different effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2-Acetamido-4-chlorophenyl) 4-methoxynaphthalene-1-sulfonate in lab experiments is its potent inhibitory activity against various enzymes and proteins. This activity can be exploited for the development of novel drugs and therapies. However, one of the limitations of using 4-CN in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Future Directions
There are several future directions for the research on (2-Acetamido-4-chlorophenyl) 4-methoxynaphthalene-1-sulfonate. One of the most promising directions is the development of novel anticancer drugs based on the inhibitory activity of 4-CN against carbonic anhydrase IX. Other potential directions include the exploration of the compound's activity against other enzymes and proteins, as well as the development of new synthesis methods for 4-CN that are more efficient and cost-effective.
Conclusion:
In conclusion, (2-Acetamido-4-chlorophenyl) 4-methoxynaphthalene-1-sulfonate is a chemical compound that has significant potential for various applications in the field of scientific research. Its potent inhibitory activity against various enzymes and proteins makes it a promising candidate for the development of novel drugs and therapies. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Synthesis Methods
The synthesis of (2-Acetamido-4-chlorophenyl) 4-methoxynaphthalene-1-sulfonate is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 2-acetamido-4-chloroaniline with 4-methoxy-1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted with an acid to yield the final product. Other methods for synthesizing this compound have also been reported, including the use of different reaction conditions and starting materials.
Scientific Research Applications
(2-Acetamido-4-chlorophenyl) 4-methoxynaphthalene-1-sulfonate has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent inhibitory activity against various enzymes and proteins. For example, 4-CN has been reported to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to the selective killing of cancer cells while sparing normal cells, making 4-CN a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
(2-acetamido-4-chlorophenyl) 4-methoxynaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO5S/c1-12(22)21-16-11-13(20)7-8-18(16)26-27(23,24)19-10-9-17(25-2)14-5-3-4-6-15(14)19/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOTWLMIZIIFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)OS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitro-4-[(propan-2-yl)amino]thiophene-2-carbonitrile](/img/structure/B7451496.png)











![4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B7451581.png)